2-[[2-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methyl-pentanoic acid
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Overview
Description
2-[[2-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methyl-pentanoic acid is a synthetic compound known for its significant antitumor activity. It is often studied for its potential in cancer treatment due to its ability to inhibit hypoxia-inducible factor-1α (HIF-1α), a transcription factor that plays a crucial role in tumor response to hypoxia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methyl-pentanoic acid involves multiple steps. One common method includes the reaction of 4-[bis(2-chloroethyl)amino]benzaldehyde with an amino acid derivative under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
2-[[2-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methyl-pentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-[[2-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methyl-pentanoic acid is extensively researched for its applications in:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit HIF-1α and induce apoptosis in tumor cells.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The compound exerts its effects primarily by inhibiting HIF-1α, which is crucial for tumor survival under hypoxic conditions. By reducing HIF-1α levels, the compound disrupts the transcription of genes involved in angiogenesis, glycolysis, and apoptosis resistance. This leads to decreased tumor growth and increased apoptosis .
Comparison with Similar Compounds
Similar Compounds
Chlorambucil: Another alkylating agent used in cancer treatment.
Melphalan: Similar in structure and function, used for treating multiple myeloma.
Cyclophosphamide: A widely used chemotherapeutic agent with similar alkylating properties.
Uniqueness
2-[[2-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methyl-pentanoic acid is unique due to its dual action of inhibiting HIF-1α and inducing apoptosis, making it a promising candidate for targeted cancer therapy .
Properties
CAS No. |
66919-98-0 |
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Molecular Formula |
C19H29Cl2N3O3 |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
2-[[2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C19H29Cl2N3O3/c1-13(2)11-17(19(26)27)23-18(25)16(22)12-14-3-5-15(6-4-14)24(9-7-20)10-8-21/h3-6,13,16-17H,7-12,22H2,1-2H3,(H,23,25)(H,26,27) |
InChI Key |
ZLAQBJJKWQANRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)N |
Origin of Product |
United States |
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